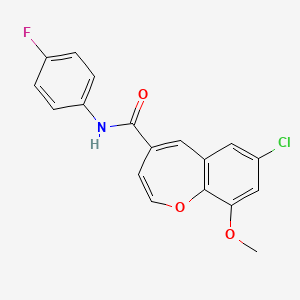![molecular formula C21H26N2O2 B11334468 4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11334468.png)
4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a methylphenyl group, and a pyrrolidinyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
Amidation reaction: The 4-methoxybenzoyl chloride is then reacted with 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide.
Reduction: Formation of 4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Industry: Used in the development of specialty chemicals and materials.
作用機序
4-メトキシ-N-[2-(4-メチルフェニル)-2-(ピロリジン-1-イル)エチル]ベンザミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物はこれらの標的に結合し、それらの活性を調節し、生物学的応答につながる可能性があります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なる可能性があります。
6. 類似の化合物との比較
類似の化合物
4-メトキシ-N-(4-メチルベンジル)ベンザミド: 構造は似ていますが、ピロリジニル基がありません。
N-(4-メトキシフェニル)-4-メチルベンザミド: 構造は似ていますが、ピロリジニル基がなく、置換パターンが異なります。
独自性
4-メトキシ-N-[2-(4-メチルフェニル)-2-(ピロリジン-1-イル)エチル]ベンザミドは、ピロリジニル基の存在によって独特です。これは、特定の分子標的に対する結合親和性と選択性を高めることができます。この構造的特徴は、薬物発見と開発における貴重な化合物にする、その薬物動態的特性にも影響を与える可能性があります。
類似化合物との比較
Similar Compounds
4-methoxy-N-(4-methylbenzyl)benzamide: Similar structure but lacks the pyrrolidinyl group.
N-(4-methoxyphenyl)-4-methylbenzamide: Similar structure but lacks the pyrrolidinyl group and has a different substitution pattern.
Uniqueness
4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to the presence of the pyrrolidinyl group, which can enhance its binding affinity and selectivity for certain molecular targets. This structural feature may also influence its pharmacokinetic properties, making it a valuable compound in drug discovery and development.
特性
分子式 |
C21H26N2O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
4-methoxy-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C21H26N2O2/c1-16-5-7-17(8-6-16)20(23-13-3-4-14-23)15-22-21(24)18-9-11-19(25-2)12-10-18/h5-12,20H,3-4,13-15H2,1-2H3,(H,22,24) |
InChIキー |
KQEVVYFYVBOLIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11334386.png)
![2-Methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11334387.png)
![1-{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B11334391.png)

![5-(3-fluoro-4-methylphenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11334407.png)

![N-(3-acetylphenyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334425.png)
![Propan-2-yl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11334426.png)
![2-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11334446.png)
![N-butyl-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334453.png)
![N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11334460.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11334490.png)
![2-(2-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11334495.png)
